2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole
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Overview
Description
2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that features a unique combination of pyridine, triazole, and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This process is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, leveraging the same principles as laboratory synthesis but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzimidazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors critical for the survival and proliferation of microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal properties.
Benzimidazole derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is unique due to its combination of three distinct heterocyclic moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This structural complexity allows for versatile chemical modifications and the development of novel derivatives with enhanced properties.
Properties
Molecular Formula |
C15H12N6S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12N6S/c1-2-6-12-11(5-1)17-15(18-12)22-9-13-19-14(21-20-13)10-4-3-7-16-8-10/h1-8H,9H2,(H,17,18)(H,19,20,21) |
InChI Key |
LGJOUTZBNOCMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
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